4-Aminocinnamic acid

Descripción general

Descripción

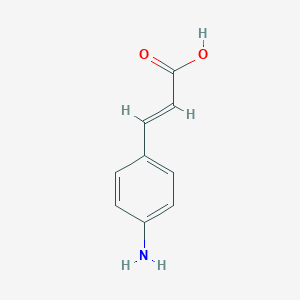

4-Aminocinnamic acid is an organic compound with the chemical formula C9H9NO2. It is a derivative of cinnamic acid, where an amino group is substituted at the para position of the phenyl ring. This compound appears as a white crystalline solid and is soluble in hot water and ethanol. It is used in various organic synthesis reactions and has applications in biochemistry and material science .

Mecanismo De Acción

Target of Action

The primary target of 4-Aminocinnamic acid is bacterial cells, specifically Staphylococcus aureus and Escherichia coli . The compound exhibits excellent antibacterial activity against these organisms .

Mode of Action

This compound is chemically grafted onto dialdehyde cellulose fibers (DCFs) through a Schiff base reaction . This modification process results in the creation of this compound-modified DCFs (C-DCFs), which exhibit antibacterial properties .

Biochemical Pathways

The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, leading to cell death .

Result of Action

The primary result of this compound’s action is its antibacterial activity. The compound exhibits excellent antibacterial activity against S. aureus and E. coli , with inhibition ratios greater than 99.6% and 99.0% , respectively . This suggests that this compound could be a potent antibacterial agent.

Action Environment

The action of this compound is robust in various environments. The C-DCFs, for instance, maintain a 99% antibacterial ratio even after two months of exposure to the air environment

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit antibacterial properties . In a study, cellulose fibers were modified with 4-ACA, resulting in antibacterial cellulose-based materials . The 4-ACA modified fibers exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively .

Cellular Effects

The cellular effects of 4-Aminocinnamic acid It has been shown to have antibacterial effects, suggesting that it may interact with bacterial cells in a way that inhibits their growth

Molecular Mechanism

The exact molecular mechanism of This compound is not completely understood. It’s postulated that the compound behaves as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes .

Temporal Effects in Laboratory Settings

The temporal effects of This compound One study showed that 4-ACA modified cellulose fibers maintained their antibacterial effectiveness for at least two months .

Metabolic Pathways

This compound: is part of the metabolic systems of plants and microorganisms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through several methods. One common method involves the reaction of benzaldehyde with ammonia in ethanol to form benzylamine. This intermediate then undergoes a nucleophilic addition reaction with salicylaldehyde under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using enzyme-catalyzed reactions. For instance, phenylalanine ammonia-lyase derived from yeast Rhodotorula glutinis can convert 4-aminophenylalanine to this compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form 4-aminophenylpropionic acid.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: 4-Aminophenylpropionic acid.

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

4-Aminocinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a fluorescent probe in biochemical assays.

Medicine: It has potential antibacterial properties and is being explored for use in antibacterial materials.

Industry: It is used in the modification of cellulose fibers to impart antibacterial properties, making it useful in medical and food packaging applications

Comparación Con Compuestos Similares

Cinnamic acid: The parent compound, lacking the amino group.

4-Aminobenzoic acid: Similar structure but with a carboxyl group instead of the cinnamic acid moiety.

4-Nitrocinnamic acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness: 4-Aminocinnamic acid is unique due to its combination of the cinnamic acid backbone with an amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring both structural rigidity and functional versatility .

Actividad Biológica

4-Aminocinnamic acid (4-ACA), a derivative of cinnamic acid, has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of 4-ACA, focusing on its antimicrobial properties, enzymatic production methods, and potential applications in biobased materials.

This compound is characterized by the chemical formula and features an amino group at the para position of the cinnamic acid structure. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly when used in coordination with metal ions. For instance, when combined with zinc nitrate, 4-ACA forms complexes that exhibit significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound Complexes

| Compound Type | Pathogen | Activity Observed |

|---|---|---|

| 0D Complex [Zn(4-ACA)2(H2O)2] | Pseudomonas aeruginosa | Effective planktonic killing |

| 1D Coordination Polymer | E. coli | Inhibition of biofilm growth |

| 2D/3D Metal-Organic Frameworks | Staphylococcus aureus | Strong antibacterial effects |

The antimicrobial mechanism is believed to involve disruption of microbial membranes and interference with nucleic acids, leading to increased permeability and cell death .

Enzymatic Production Methods

The synthesis of this compound can be achieved through enzymatic pathways utilizing phenylalanine ammonia lyase (PAL). Recent advancements have focused on improving the efficiency of this enzymatic conversion. For example, researchers have identified specific mutations in PAL that enhance its activity towards converting 4-aminophenylalanine into 4-ACA.

Table 2: Enzymatic Activity of PAL Variants

| Enzyme Variant | PAL Activity (μmol/min/mg) | 4APAL Activity (μmol/min/mg) |

|---|---|---|

| Wild Type PAL | 0.18 | 0.012 |

| AtPAL4 (mutated variant) | High | Significantly improved |

These findings indicate that targeted enzyme engineering can lead to higher yields of 4-ACA, making it more viable for industrial applications .

Applications in Biobased Materials

This compound has also been explored as a building block for biobased polyimides (PIs). These materials demonstrate excellent mechanical properties and biocompatibility, making them suitable for various applications in biomedical devices and packaging.

Case Study: Biobased Polyimides from this compound

In a study focusing on the photodimerization of 4-ACA, researchers developed polyimide films that exhibited high tensile strength and transparency. The films were evaluated for their potential use in biomedical applications due to their favorable cell compatibility .

Propiedades

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2, 17570-30-8 | |

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.